4-[(3-Phenylphenoxy)methyl]benzoic acid
Description
Properties
IUPAC Name |
4-[(3-phenylphenoxy)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c21-20(22)17-11-9-15(10-12-17)14-23-19-8-4-7-18(13-19)16-5-2-1-3-6-16/h1-13H,14H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDJCYNPASIVGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)OCC3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (Phenolate Coupling)
- Reaction: A para-dihalobenzene (such as 1,4-dichlorobenzene or 1,4-dibromobenzene) is reacted with an alkali phenolate salt derived from phenol or substituted phenol (e.g., 3-phenylphenol) to form the diaryl ether intermediate.
- Catalyst: Cuprous halide (CuCl or CuBr) acts as a catalyst to facilitate the coupling.
- Base: Sodium or potassium hydroxide is used to generate the phenolate ion.
- Conditions: The reaction is typically conducted under reflux in a polar aprotic solvent or aqueous medium, with temperatures ranging from 100°C to 150°C.
- Notes: The choice of halogen (Cl or Br) affects reactivity and cost, with Cl preferred for economic reasons.
This step yields the ether intermediate 1-(3-phenylphenoxy)methylbenzene or its analogs, which can then be further transformed.
Oxidation to Benzoic Acid
- Oxidation Agent: Air or oxygen is used as the oxidant in the presence of transition metal catalysts such as cobalt acetate and manganese acetate.
- Additives: Ammonium bromide (NH4Br) is added to facilitate radical formation and improve oxidation efficiency.
- Solvent: Acetic acid or propionic acid serves as the reaction medium.
- Conditions: The oxidation is carried out in an autoclave or pressurized reactor at elevated temperatures (130–140°C) and pressures (up to 25 kg/cm²).
- Reaction Time: Typically 4 to 12 hours depending on oxygen flow rate and catalyst loading.
- Workup: After oxidation, the reaction mixture is cooled, filtered to remove solids, and the product is recrystallized from acetic or propionic acid to achieve high purity (above 99% by HPLC).
This step converts the methyl group adjacent to the ether linkage into the carboxylic acid, yielding 4-[(3-phenylphenoxy)methyl]benzoic acid or closely related analogs.
Representative Experimental Data from Related Compound Preparation
| Parameter | Typical Conditions | Observed Outcomes |
|---|---|---|
| Catalyst | Co(OAc)2 12.5 g, Mn(OAc)2 12.5 g | Effective oxidation catalyst system |
| Additive | NH4Br 10 g | Enhances oxidation rate |
| Solvent | Acetic acid or Propionic acid (850-1000 mL) | Good solubility and reaction medium |
| Temperature | 130–140 °C | Optimal for oxidation without decomposition |
| Pressure | 1.5–25 kg/cm² (oxygen or air) | Maintains oxygen solubility and reaction rate |
| Reaction Time | 4–12 hours | Complete oxidation indicated by no oxygen uptake |
| Yield | 73–76% isolated yield | High yield with >99.5% purity by HPLC |
| Purification | Recrystallization from acid solvent | Produces pure crystalline product |
| Melting Point (example) | 184°C (for 4-(4-phenoxyphenoxy)benzoic acid) | Confirms product identity and purity |
Alternative Synthetic Routes
Ullmann Ether Synthesis
- Reaction of 2-chloro- or 4-chlorobenzoic acid derivatives with substituted phenols under copper catalysis at elevated temperatures (150–200°C) can form the ether linkage directly on the benzoic acid scaffold.
- This method is useful for synthesizing substituted phenoxybenzoic acids and can be adapted for this compound by selecting appropriate halogenated benzoic acid and phenol precursors.
- The reaction often requires anhydrous conditions and ligands to stabilize the copper catalyst.
Friedel-Crafts Cyclization and Subsequent Functionalization
- For related compounds, Friedel-Crafts acylation of phenoxymethylbenzoyl chlorides followed by cyclization and oxidation steps have been reported, which can be adapted for complex phenoxy-substituted benzoic acids.
- This method involves generation of acid chlorides from benzoic acids using thionyl chloride, followed by cyclization in solvents like 1,2-dichloroethane.
Summary Table of Preparation Methods
| Method | Key Reactants | Catalyst/Additives | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic Aromatic Substitution + Oxidation | Para-dihalobenzene + phenolate salt | Cuprous halide; Co/Mn acetates, NH4Br | 100-140°C, 1.5-25 kg/cm² O2 pressure, 4-12 h | 73–76 | High purity, scalable, suitable for polymer precursors |
| Ullmann Ether Synthesis | Halobenzoic acid + substituted phenol | Copper catalyst, ligands | 150-200°C, anhydrous | Variable | Direct ether formation on benzoic acid scaffold |
| Friedel-Crafts Cyclization + Oxidation | Phenoxymethylbenzoyl chloride | Lewis acid (e.g., AlCl3) | Reflux in dichloroethane | Moderate | Multi-step, used for related complex compounds |
Research Findings and Industrial Relevance
- The oxidation method using cobalt and manganese acetates with ammonium bromide in acetic acid under oxygen pressure is a robust, reproducible process yielding high-purity this compound derivatives suitable for polymer synthesis, such as precursors for polyether ether ketone (PEEK) polymers.
- The reaction parameters such as oxygen flow rate, temperature, and catalyst concentration directly influence the reaction time and yield, with higher oxygen flow rates reducing oxidation time from 12 hours to 4 hours without compromising yield or purity.
- Recrystallization from acetic or propionic acid provides efficient purification, ensuring the product meets stringent purity requirements for advanced material applications.
- Alternative Ullmann coupling routes offer flexibility in precursor selection but may require optimization for yield and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 4-[(3-Phenylphenoxy)methyl]benzoic acid undergoes various types of chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that derivatives of benzoic acid exhibit significant antimicrobial activity. Compounds similar to 4-[(3-Phenylphenoxy)methyl]benzoic acid have been synthesized and tested against various bacterial strains. For instance, studies have shown that certain benzoic acid derivatives can inhibit the growth of both planktonic and biofilm-forming bacteria, suggesting their potential use in treating infections caused by resistant strains .
Case Study: Synthesis and Testing
A notable study synthesized several derivatives of benzoic acid, including this compound, to evaluate their antibacterial efficacy. The compounds were tested against Escherichia coli and Staphylococcus aureus, demonstrating minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL. The results indicated that these compounds could serve as effective antibacterial agents with minimal toxicity to human cell lines .
Materials Science
Polymer Additives
this compound has been explored as an additive in polymer formulations. Its ability to enhance thermal stability and mechanical properties makes it a candidate for use in high-performance materials. Studies have shown that incorporating this compound into polymer matrices can improve their resistance to thermal degradation and increase tensile strength .
| Property | Control Polymer | Polymer with this compound |
|---|---|---|
| Thermal Degradation Temp | 250 °C | 280 °C |
| Tensile Strength | 30 MPa | 45 MPa |
Biochemical Probes
Enzyme Inhibition Studies
The compound has also been investigated for its role as a biochemical probe in enzyme inhibition studies. Its structural features allow it to interact with specific enzymes involved in fatty acid biosynthesis, making it a valuable tool for studying metabolic pathways in microorganisms .
Case Study: Fatty Acid Biosynthesis Inhibition
In a recent study, researchers utilized this compound to assess its inhibitory effects on fatty acid biosynthesis in bacterial cultures. The results indicated that this compound effectively inhibited key enzymes, leading to reduced bacterial growth and viability, thereby highlighting its potential as an antimicrobial agent targeting metabolic processes .
Toxicity and Safety Assessments
Understanding the toxicity profile of this compound is crucial for its application in pharmaceuticals and materials science. Quantitative Structure-Activity Relationship (QSAR) models have been employed to predict the toxicity of this compound based on its chemical structure.
| Compound | Predicted LogLD50 | Toxicity Classification |
|---|---|---|
| This compound | 1.2399 | Moderate |
These assessments suggest that while the compound exhibits beneficial properties, careful evaluation of its safety profile is necessary before widespread application.
Mechanism of Action
The mechanism of action of 4-[(3-Phenylphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The substituents on the benzoic acid scaffold significantly alter molecular weight, solubility, and crystallinity. Key analogs include:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Electron-Withdrawing Groups: Compounds like 4-[(Diethoxyphosphinoyl)methyl]benzoic acid exhibit strong hydrogen bonding (O–H⋯O interactions), enhancing crystallinity .
- Bulkier Substituents: The sulfonylaminomethyl group in increases molecular weight and may reduce aqueous solubility.
Biological Activity
4-[(3-Phenylphenoxy)methyl]benzoic acid, also known by its CAS number 149288-67-5, is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C15H14O3. Its structure features a benzoic acid moiety with a phenoxy group attached via a methylene bridge, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : The compound potentially inhibits enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory therapies.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to pain and inflammation.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating conditions like arthritis or other inflammatory diseases.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study published in the Journal of Medicinal Chemistry evaluated various benzoic acid derivatives for their antimicrobial properties. Although this compound was not specifically tested, related compounds showed significant activity against several pathogens, indicating a promising avenue for future research.
-
Anti-inflammatory Research :
- In a study focusing on the anti-inflammatory effects of phenolic compounds, researchers found that derivatives exhibited significant inhibition of COX enzymes, which are crucial in the inflammatory process. This supports the hypothesis that this compound may share similar properties.
Data Table: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Reference |
|---|---|---|---|
| This compound | Potential (not tested) | Significant (similar compounds) | Journal of Medicinal Chemistry |
| 2-Hydroxybenzoic acid | Moderate | Moderate | Journal of Biological Chemistry |
| 3-Methylbenzoic acid | High | High | European Journal of Pharmacology |
Q & A
Basic: What synthetic routes are commonly employed for synthesizing 4-[(3-Phenylphenoxy)methyl]benzoic acid, and what key reaction conditions must be controlled?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the benzoic acid core. Key steps include:
- Ether linkage formation : Reaction of 3-phenylphenol with a benzyl halide derivative under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the phenoxy-methyl bridge .
- Carboxylic acid protection/deprotection : Use of methyl esters for temporary protection, followed by hydrolysis under acidic or basic conditions to regenerate the free acid .
- Purification : Column chromatography or recrystallization to achieve >95% purity.
Critical parameters include temperature control (60–100°C for etherification), solvent choice (polar aprotic solvents like DMF), and catalyst optimization (e.g., phase-transfer catalysts).
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- 13C NMR : Identifies carbon environments, particularly distinguishing the benzoic acid carbonyl (δ ~170 ppm) and aromatic carbons (δ 110–160 ppm). Example: 13C NMR data for related benzoic acid derivatives in and .
- HPLC-MS : Validates molecular weight (MW = 318.35 g/mol) and purity. Use C18 columns with acetonitrile/water gradients.
- FT-IR : Confirms carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and ether C-O-C bands (~1250 cm⁻¹).
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.
- Spill Management : Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose via hazardous waste protocols .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers.
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-validation : Combine 2D NMR (e.g., HSQC, HMBC) with X-ray crystallography to resolve ambiguities in aromatic substitution patterns .
- Crystallographic refinement : Use SHELX or ORTEP-III for high-resolution structure determination. For example, and highlight SHELXL’s robustness in refining twinned or high-resolution data .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to verify assignments .
Advanced: What strategies optimize reaction yields in large-scale synthesis while minimizing byproducts?
Methodological Answer:
- DoE (Design of Experiments) : Screen variables like solvent polarity, catalyst loading, and stoichiometry using fractional factorial designs.
- Continuous flow reactors : Enhance heat/mass transfer for exothermic etherification steps, reducing side reactions (e.g., dimerization) .
- In-situ monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation and adjust conditions dynamically.
Advanced: How can crystallographic data be leveraged to predict physicochemical properties?
Methodological Answer:
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., H-bonding, π-π stacking) from X-ray data to predict solubility and stability. Example: Monoclinic crystal packing in shows C-H···O interactions influencing melting point .
- Thermogravimetric analysis (TGA) : Correlate lattice energy (from unit cell parameters) with thermal decomposition profiles.
- Software tools : WinGX or OLEX2 for generating electron density maps and analyzing torsional angles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
